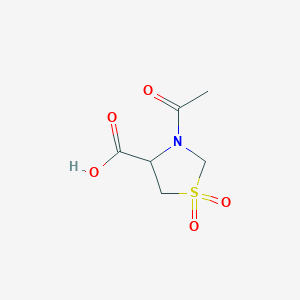![molecular formula C9H10ClF3N2O B1463121 2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride CAS No. 1186194-48-8](/img/structure/B1463121.png)
2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride
Übersicht
Beschreibung
“2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride” is a chemical compound with the molecular formula C9H10ClF3N2O and a molecular weight of 254.64 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride” consists of nine carbon atoms, ten hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride” include a molecular weight of 254.64 . The boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
-
Pharmaceuticals
- Trifluoromethyl group-containing drugs have been approved by the FDA . The trifluoromethyl (TFM, -CF3) group is found in many compounds exhibiting numerous pharmacological activities .
- For example, Sorafenib, a drug used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a trifluoromethyl group .
-
Agrochemicals
- Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
-
Acaricides
- Compounds containing the trifluoromethyl group have been used in the development of acaricides . Acaricides are pesticides that kill members of the arachnid subclass Acari, which includes ticks and mites .
- For example, 4-[4-(trifluoromethyl)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidine shows weak acaricidal activity .
-
Organic Synthesis
- Trifluoromethyl groups are often used in organic synthesis due to their unique properties . They can influence the physical, chemical, and biological properties of organic compounds .
- For example, the introduction of a trifluoromethyl group into a molecule can increase its lipophilicity, which can improve the bioavailability of a drug .
-
Electronics
-
Catalysis
-
Fluoropolymers
- Fluoropolymers, which often contain trifluoromethyl groups, are used in a variety of applications due to their unique properties, such as high temperature stability, excellent chemical resistance, and outstanding electrical properties .
- For example, polytetrafluoroethylene (PTFE), a well-known fluoropolymer, is widely used in non-stick cookware, electrical insulation, and as a lubricant .
-
Refrigerants
-
Anesthetics
-
Antifungal Agents
-
Antidepressants
-
Antibacterial Agents
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14;/h1-4H,5H2,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFYKJQOYHKFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)
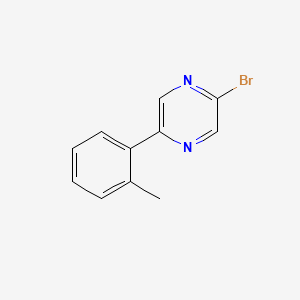
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1463040.png)
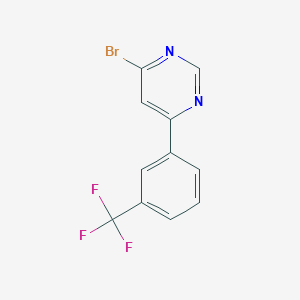
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol](/img/structure/B1463046.png)
![2-[Methyl(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1463047.png)
![[3-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1463048.png)
![1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine](/img/structure/B1463052.png)
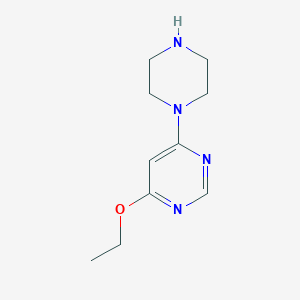
![1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate](/img/structure/B1463055.png)
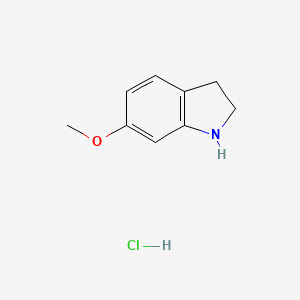
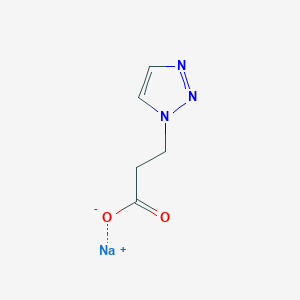
![2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1463060.png)
